molecular formula C8H17NOS B14284903 O-pentan-2-yl N-ethylcarbamothioate CAS No. 120903-92-6

O-pentan-2-yl N-ethylcarbamothioate

Cat. No.: B14284903
CAS No.: 120903-92-6
M. Wt: 175.29 g/mol
InChI Key: YQLMVQHUFYPAHZ-UHFFFAOYSA-N
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Description

O-pentan-2-yl N-ethylcarbamothioate is an organic compound with the molecular formula C8H17NOS It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to a thioester group (–COS–)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-pentan-2-yl N-ethylcarbamothioate typically involves the reaction of pentan-2-ol with ethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage. The reaction mixture is usually heated to promote the reaction and then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

O-pentan-2-yl N-ethylcarbamothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioester group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or thioester groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under mild to moderate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various carbamate and thioester derivatives.

Scientific Research Applications

O-pentan-2-yl N-ethylcarbamothioate has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-pentan-2-yl N-ethylcarbamothioate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form a covalent bond with the active site of an enzyme, leading to its inhibition. This inhibition can disrupt various biochemical pathways, depending on the enzyme targeted. The thioester group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    O-pentan-2-yl N-methylcarbamothioate: Similar structure but with a methyl group instead of an ethyl group.

    O-pentan-2-yl N-propylcarbamothioate: Similar structure but with a propyl group instead of an ethyl group.

    O-pentan-2-yl N-butylcarbamothioate: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness

O-pentan-2-yl N-ethylcarbamothioate is unique due to its specific ethyl group, which can influence its reactivity and interaction with biological targets. The length and branching of the alkyl chain can affect the compound’s solubility, stability, and overall biological activity, making it distinct from its analogs.

Properties

CAS No.

120903-92-6

Molecular Formula

C8H17NOS

Molecular Weight

175.29 g/mol

IUPAC Name

O-pentan-2-yl N-ethylcarbamothioate

InChI

InChI=1S/C8H17NOS/c1-4-6-7(3)10-8(11)9-5-2/h7H,4-6H2,1-3H3,(H,9,11)

InChI Key

YQLMVQHUFYPAHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)OC(=S)NCC

Origin of Product

United States

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